molecular formula C4H4N2O2S B1270453 2-Aminothiazole-4-carboxylic acid CAS No. 40283-41-8

2-Aminothiazole-4-carboxylic acid

Cat. No.: B1270453
CAS No.: 40283-41-8
M. Wt: 144.15 g/mol
InChI Key: FCLDUALXSYSMFB-UHFFFAOYSA-N
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Description

2-Aminothiazole-4-carboxylic acid is a useful research compound. Its molecular formula is C4H4N2O2S and its molecular weight is 144.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Co-crystals Formation

2-Aminothiazole derivatives, including 2-aminothiazole-4-carboxylic acid, have been used to prepare molecular adducts with various carboxylic-acid-substituted heterocyclics. These adducts have been characterized using X-ray diffraction methods, displaying significant proton transfer and hydrogen-bonding patterns. This demonstrates the compound's utility in forming stable molecular structures with potential applications in materials science and molecular engineering (Lynch et al., 1999).

Synthesis of Biologically Active Molecules

2-Aminothiazole and its derivatives are cornerstones in synthesizing biologically active molecules, including sulfur drugs, biocides, fungicides, dyes for synthetic fibers, chemical reaction accelerators, and intermediates in antibiotics synthesis. They also exhibit activity as corrosion inhibitors for mild steel protection. The diversity in their applications highlights their significance in pharmaceutical and industrial chemistry (Khalifa, 2018).

Drug Discovery and Medicinal Chemistry

The 2-aminothiazole core is an active pharmacophore in drug discovery, with several drugs in the market featuring this core. Recent research has identified new 2-aminothiazoles with anticancer, antitumor, antidiabetic, and anticonvulsant activities, highlighting its versatility in medicinal chemistry (Das et al., 2016).

Supramolecular Chemistry and Salt Formation

2-Aminothiazole has been used in synthesizing various salts with carboxylic acid coformers. These salts exhibit solvent-assisted tautomerism and proton transfer, leading to robust supramolecular synthons. This illustrates its role in creating complex molecular structures with potential applications in designing new materials and understanding molecular interactions (Oruganti et al., 2014).

Anticancer, Antioxidant, Antimicrobial, and Anti-inflammatory Activities

2-Aminothiazole-based compounds have been identified to possess several biological activities, acting as anticancer, antioxidant, antimicrobial, and anti-inflammatory agents. Their structural variations have gained attention in medicinal chemistry, indicating their potential in developing new therapeutic agents (Elsadek et al., 2021).

DNA Interaction and Antitumor Activity

2-Aminothiazole-4-carboxylate analogues have been studied for their interaction with DNA to understand their antitumor activity. Molecular modeling approaches predict their ability to bind with DNA, indicating their potential use in designing antitumor drugs (Abou-zeid et al., 2015).

Mechanism of Action

Target of Action

2-Aminothiazole-4-carboxylic acid (ATC) has been identified as a promising scaffold in medicinal chemistry and drug discovery research . It has been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate . ATC derivatives have also shown significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa .

Mode of Action

ATC acts as a broad-spectrum inhibitor by mimicking the anchor pharmacophore features of carbapenem hydrolysate binding . This interaction with its targets leads to changes that inhibit the growth of cancerous cells and bacteria .

Biochemical Pathways

It is known that atc is an intermediate in the industrial synthesis of l-cysteine, an amino acid . It is also a biomarker for cyanide poisoning, as it results from the condensation of cysteine and cyanide .

Pharmacokinetics

In a murine sepsis model, atc exhibited favorable synergistic efficacy with meropenem, along with acceptable pharmacokinetics and safety profiles .

Result of Action

The molecular and cellular effects of ATC’s action include the inhibition of cancerous cell growth and bacterial proliferation . In addition, ATC has been found to be a potential cyanide intoxication marker .

Action Environment

The action, efficacy, and stability of ATC can be influenced by various environmental factors. For instance, ATC is stable under normal conditions but can decompose under heat and humid conditions . Furthermore, its solubility in water, alcohols, and ketones, but insolubility in nonpolar solvents, may affect its distribution and action in the body .

Safety and Hazards

2-Aminothiazole-4-carboxylic acid causes skin irritation and serious eye irritation . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Future Directions

2-Aminothiazole-4-carboxylic acid has emerged as a promising scaffold in medicinal chemistry and drug discovery research . It exhibits potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . Future research could focus on decreasing drug resistance and reducing unpleasant side effects .

Biochemical Analysis

Biochemical Properties

2-Aminothiazole-4-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit metallo-beta-lactamases, enzymes that confer antibiotic resistance to bacteria . This inhibition occurs through the binding of this compound to the active site of the enzyme, preventing it from hydrolyzing beta-lactam antibiotics. Additionally, this compound interacts with proteins involved in cell signaling pathways, modulating their function and affecting cellular responses .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis, thereby reducing tumor growth . This compound also affects cell signaling pathways, such as the mitogen-activated protein kinase pathway, which plays a role in cell growth and differentiation . Furthermore, this compound influences gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to the active sites of enzymes, such as metallo-beta-lactamases, inhibiting their activity and preventing the hydrolysis of beta-lactam antibiotics . Additionally, this compound can activate or inhibit various signaling pathways by interacting with proteins involved in these pathways . For example, it can inhibit the activity of kinases, enzymes that phosphorylate proteins and regulate their function, leading to changes in cell signaling and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under normal conditions but can degrade when exposed to heat and moisture . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell proliferation and apoptosis . These effects are likely due to the compound’s ability to modulate gene expression and cell signaling pathways over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have therapeutic effects, such as reducing tumor growth and inhibiting bacterial infections . At high doses, this compound can exhibit toxic effects, including liver and kidney damage . These adverse effects are likely due to the compound’s ability to disrupt cellular processes and induce oxidative stress at high concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes in the liver, where it undergoes various chemical transformations . These metabolic reactions can produce active metabolites that contribute to the compound’s biological effects . Additionally, this compound can influence metabolic flux by modulating the activity of enzymes involved in key metabolic pathways . For example, it can inhibit the activity of enzymes involved in the synthesis of nucleotides, affecting DNA replication and cell proliferation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters or passively diffuse across cell membranes . Once inside the cell, this compound can bind to proteins and other biomolecules, influencing its localization and accumulation . For instance, it can bind to transport proteins that facilitate its movement within the cell and target it to specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it can be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, this compound can be targeted to the mitochondria, where it can affect cellular metabolism and energy production .

Properties

IUPAC Name

2-amino-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2S/c5-4-6-2(1-9-4)3(7)8/h1H,(H2,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCLDUALXSYSMFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363550
Record name 2-Aminothiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40283-41-8
Record name 2-Aminothiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Aminothiazole-4-carboxylic acid
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Synthesis routes and methods I

Procedure details

To a solution of ethyl 2-amino-1,3-thiazole-4-carboxylate (150 mg) (for example available, from Maybridge Chemical Company) in 1,4-dioxane (3 ml) was added 2M hydrochloric acid (2 ml) and the mixture heated at reflux under nitrogen for 70 h. The mixture was cooled to room temperature and the solvent removed in vacuo. Toluene (15 ml) was added and the solvent removed in vacuo to give a solid that was dried in an vacuum oven overnight to give the title compound (150 mg) as a brown solid.
Quantity
150 mg
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reactant
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2 mL
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3 mL
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solvent
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Synthesis routes and methods II

Procedure details

To 40 ml of an aqueous solution of 4.00 g (23.2 mmol) of ethyl 2-aminothiazole-4-carboxylate was added 1.86 g (46.5 mmol) of sodium hydroxide, followed by stirring at room temperature for 5 hours. The reaction liquid was adjusted to pH 1 by the addition of concentrated hydrochloric acid, and the precipitated crystals were collected by filtration to prepare 2.84 g (yield 85%) of a target compound.
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0 (± 1) mol
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4 g
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1.86 g
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aqueous solution
Quantity
40 mL
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solvent
Reaction Step Two
Yield
85%

Synthesis routes and methods III

Procedure details

Thiazole derivative IIb can be prepared according to any of a variety of methods. Ester of 2-amino-4- and 5-thiazolecarboxylic acids can be prepared by any method described in "Heterocyclic Compound", Elderfield, 5, 624. For example, reaction of bromopyruvic acid with thiourea gives 2-amino-4-thiazolecarboxylic acid (J. Am. Chem. Soc. 68, 266 (1946)) which is subjected to the Gattermann reaction to give 2-halogeno derivatives. Ester of 2-halogeno-5-methyl-4-thiazolecarboxylic acid can be obtained from 2-chloro-2,3-epoxybutyric acid ester with thiourea (Bull. Chem. Soc. Jap. 43, 2997 (1970)). Ethyl 2-halogeno-4-methyl-5-thiazolecarboxylate can be prepared from ethyl α-chloroacetoacetate with thiourea (J. Pharm. Soc. Jap., 76, 301 (1956)). These compounds are subjected to the Arndt-Eistert reaction with diazomethane or diazoethane or alkylation to give the corresponding acetic or propionic acid. Further, ethyl 2-chloro-4-methyl-5-thiazolecarboxylate can be prepared from ethyl 3-thiocyano-3-acetoxypropionate according to the method shown in U.S. Pat. No. 2,319,570. Ethyl 2-(2-bromo-4-thiazolyl)propionate is also prepared from ethyl 2-bromoacetylpropionate with thiourea (J. Am. Chem. Soc. 63, 2946 (1941)). Thiazole derivative IIb substituted with an alkyl group other than methyl can be prepared by condensation following the method described above or alkylation of the thiazole derivatives prepared above.
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0 (± 1) mol
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[Compound]
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Ester
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[Compound]
Name
5-thiazolecarboxylic acids
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0 (± 1) mol
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Heterocyclic Compound
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminothiazole-4-carboxylic acid
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2-Aminothiazole-4-carboxylic acid
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2-Aminothiazole-4-carboxylic acid
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2-Aminothiazole-4-carboxylic acid
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2-Aminothiazole-4-carboxylic acid
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2-Aminothiazole-4-carboxylic acid
Customer
Q & A

Q1: How does 2-aminothiazole-4-carboxylic acid interact with MBLs and what are the downstream effects?

A1: AtCs exert their inhibitory effect by mimicking the binding mode of carbapenem hydrolysates within the active site of MBLs []. This competitive binding prevents the MBLs from hydrolyzing β-lactam antibiotics, like Meropenem, thereby restoring their efficacy against MBL-producing bacteria []. This interaction has been structurally confirmed through crystallographic analysis with B1, B2, and B3 MBLs [].

Q2: What is the structure-activity relationship (SAR) observed for this compound derivatives as MBL inhibitors?

A2: While the provided research primarily focuses on the core this compound structure, it highlights that modifications to this scaffold can lead to variations in potency against different MBL subtypes (B1, B2, B3) []. Further research exploring specific modifications and their impact on activity and selectivity is needed.

Q3: What is the in vivo efficacy of this compound against MBL-producing bacteria?

A3: In a murine sepsis model, AtCs demonstrated a synergistic effect when administered alongside Meropenem []. This combination therapy effectively combated infections caused by MBL-producing bacteria, showcasing the potential of AtCs to restore the efficacy of existing antibiotics [].

Q4: What are the next steps in the research and development of this compound as a potential therapeutic?

A5: Further research should focus on optimizing the AtC scaffold to improve its potency, spectrum of activity, and pharmacokinetic properties []. Investigating potential toxicity, resistance mechanisms, and long-term effects will be crucial for translating AtCs into clinically viable MBL inhibitors. This includes conducting more comprehensive preclinical studies and, eventually, human clinical trials.

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